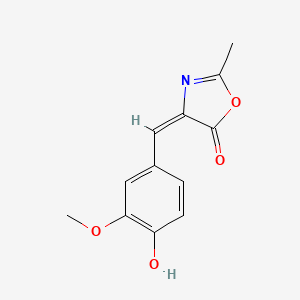
4-Imino-5,5-dimethyl-3-phenyl-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Imino-5,5-dimethyl-3-phenyl-oxazolidin-2-one is a heterocyclic compound with the molecular formula C11H12N2O2. It is part of the oxazolidinone family, which is known for its diverse pharmacological properties and applications in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imino-5,5-dimethyl-3-phenyl-oxazolidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of an asymmetric aldol reaction followed by a modified Curtius protocol, which includes an effective intramolecular ring closure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Imino-5,5-dimethyl-3-phenyl-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could result in a more hydrogenated product.
Wissenschaftliche Forschungsanwendungen
4-Imino-5,5-dimethyl-3-phenyl-oxazolidin-2-one has several applications in scientific research:
Industry: It is utilized in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Imino-5,5-dimethyl-3-phenyl-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial properties, it inhibits bacterial protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of essential proteins . This action disrupts bacterial growth and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar structure, used to treat Gram-positive bacterial infections.
Uniqueness
4-Imino-5,5-dimethyl-3-phenyl-oxazolidin-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its imino group and phenyl substitution make it a valuable intermediate in organic synthesis and pharmaceutical development.
Eigenschaften
CAS-Nummer |
3846-12-6 |
|---|---|
Molekularformel |
C11H12N2O2 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
4-imino-5,5-dimethyl-3-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-11(2)9(12)13(10(14)15-11)8-6-4-3-5-7-8/h3-7,12H,1-2H3 |
InChI-Schlüssel |
ZGJZGEQQONOLPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=N)N(C(=O)O1)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


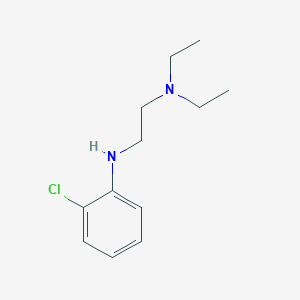
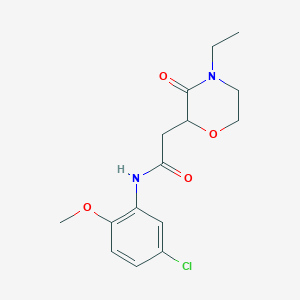

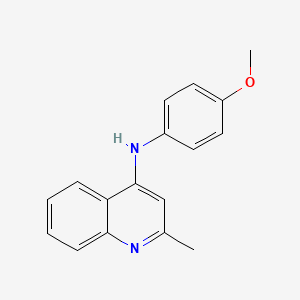
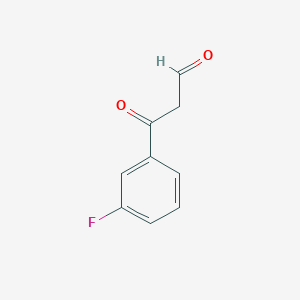
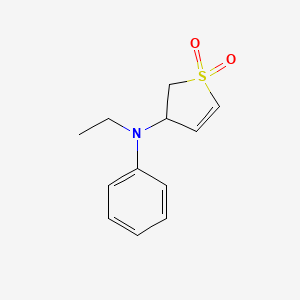
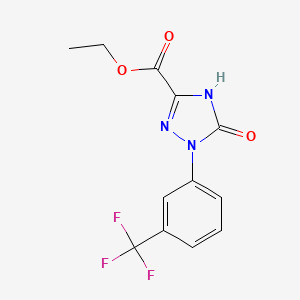
![2-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one](/img/structure/B12122308.png)
![1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B12122313.png)
![1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-1,4-diazepane](/img/structure/B12122314.png)
![3-(3,4-dimethylbenzenesulfonyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12122318.png)

